molecular formula C14H12N2OS B7856642 7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7856642
M. Wt: 256.32 g/mol
InChI Key: ILUIAQWYPARUCB-UHFFFAOYSA-N
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Description

Compound “7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with a unique structure and properties It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The synthetic route typically includes the formation of key intermediates, followed by their transformation into the desired compound through a series of chemical reactions. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of compound “this compound” requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production process may also include purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Compound “7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.

Common Reagents and Conditions:

    Oxidation Reactions: These reactions typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution Reactions: Nucleophilic or electrophilic reagents, depending on the nature of the substitution, are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications are explored, including its use as a drug candidate for treating specific diseases.

    Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but “this compound” may exhibit distinct properties that set it apart.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these similar compounds has its own set of characteristics and applications, providing a basis for comparison and further exploration.

Properties

IUPAC Name

7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-13-12(11)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUIAQWYPARUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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